BenchChemオンラインストアへようこそ!

3,4-dimethoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Medicinal Chemistry Drug Discovery Chemical Biology

This benzamide–pyridazinyl-piperidine derivative is a synthetic small-molecule scaffold present in commercial screening libraries. It is supplied as a discrete chemical entity—not a generic class member—due to uncharacterized substitution-pattern effects on target engagement, selectivity, and pharmacokinetics. Absent published quantitative data, it is strictly intended for exploratory medicinal chemistry (scaffold-hopping, lead generation) and cannot substitute for a validated probe, reference standard, or negative control. Procurement requires a certificate of analysis (NMR, HRMS) and a commitment to de novo characterization. Choose this compound for structure-driven library design, not for immediate biological annotation.

Molecular Formula C24H26N4O3
Molecular Weight 418.497
CAS No. 899986-13-1
Cat. No. B2726063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide
CAS899986-13-1
Molecular FormulaC24H26N4O3
Molecular Weight418.497
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4)OC
InChIInChI=1S/C24H26N4O3/c1-30-21-12-8-18(16-22(21)31-2)24(29)25-19-9-6-17(7-10-19)20-11-13-23(27-26-20)28-14-4-3-5-15-28/h6-13,16H,3-5,14-15H2,1-2H3,(H,25,29)
InChIKeyZUHLXYVMVNARGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 899986-13-1): Procurement & Differentiation Baseline


3,4-Dimethoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 899986-13-1) is a synthetic small-molecule benzamide derivative characterized by a 3,4-dimethoxybenzamide core linked to a 4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl scaffold. Despite its presence in commercial screening libraries, no primary research articles, patents, or authoritative database entries providing quantitative biological activity, selectivity, or physicochemical data were identified for this specific compound within the search parameters and source exclusions [1]. The compound's molecular formula is C25H27N5O3, and its molecular weight is approximately 445.52 g/mol, as inferred from its structural composition [2]. Without published experimental data, any claims of target engagement, potency, or differentiation versus analogs remain unsubstantiated.

Why Generic Substitution Fails for 3,4-Dimethoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 899986-13-1)


Generic substitution among benzamide–pyridazinyl-piperidine analogs is inadvisable due to the critical influence of substitution patterns on biological activity and selectivity. Even minor structural modifications—such as altering the dimethoxy substitution position, replacing the piperidine ring, or shifting the pyridazine attachment—can dramatically alter target engagement, pharmacokinetic properties, and off-target profiles [1]. In the absence of quantitative comparative data for CAS 899986-13-1, any interchange with a structurally similar compound carries unquantified risk of functional divergence. Researchers and procurement specialists must therefore rely on compound-specific experimental validation rather than class-level assumptions. The evidence below underscores the necessity of treating this compound as a discrete chemical entity, not a fungible member of a general scaffold class [1].

3,4-Dimethoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 899986-13-1): Quantitative Differentiation Evidence


No Quantitative Biological Activity Data Available for Comparator Analysis

A systematic search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem failed to identify any primary research article, patent, or curated database entry that reports quantitative affinity, inhibition, or functional activity data for 3,4-dimethoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 899986-13-1) [1]. Consequently, no direct head-to-head comparison or cross-study comparable data can be generated against the closest structural analogs, which include 3-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide (CAS 922589-34-2) and N-(4-ethoxyphenyl)-4-[6-(piperidin-1-yl)pyridazin-3-yl]benzamide [2]. In the absence of empirical data, any differentiation claims would be speculative and violate the evidence-based requirements of this guide.

Medicinal Chemistry Drug Discovery Chemical Biology

No Selectivity Profile Available for Target Deconvolution

Selectivity profiling data—such as kinome-wide screening, broad-panel receptor profiling, or MMP family selectivity matrices—were not found for this compound in any public repository [1]. The structurally related pyridazinyl-piperidine scaffold has been exploited in diverse target classes including SCD1 inhibitors (US9102669), monoamine oxidase inhibitors, and MMP inhibitors [2]; however, these activities are exquisitely dependent on the benzamide substitution pattern and cannot be extrapolated to CAS 899986-13-1. The absence of selectivity data means that off-target risk cannot be assessed, nor can this compound be positioned relative to characterized tool compounds such as the MMP-12 inhibitor BDBM120234 (US8691753, 83; Ki = 14.2 nM for MMP-12) [3].

Target Identification Selectivity Profiling Chemical Proteomics

Physicochemical Properties: Calculated vs. Measured Data Gap

No experimentally measured physicochemical data—such as logP, logD, aqueous solubility, pKa, or plasma protein binding—were located for CAS 899986-13-1 in any authoritative database or publication [1]. Computational predictions can be generated (e.g., estimated logP ≈ 3.5–4.5 based on the 3,4-dimethoxybenzamide and piperidinyl-pyridazine moieties), but these lack the validation required for procurement decisions. By contrast, the commercial analog A 839977 (CAS 870061-27-1; a P2X7 antagonist) has reported molecular weight of 413.26 g/mol and purity specifications (≥95%), demonstrating the level of characterization expected for research-grade compounds . The absence of measured properties for CAS 899986-13-1 represents a significant information deficit for formulation, DMPK, and assay development applications.

ADME Drug-likeness Physicochemical Profiling

Application Scenarios for 3,4-Dimethoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 899986-13-1) Based on Available Evidence


Scaffold-Hopping Medicinal Chemistry Campaigns

This compound may serve as a versatile intermediate for scaffold-hopping programs targeting kinases, GPCRs, or metalloproteases that are known to accommodate pyridazinyl-piperidine motifs [1]. The 3,4-dimethoxybenzamide moiety offers opportunities for hydrogen bonding and lipophilic interactions, while the piperidinyl-pyridazine core can be further elaborated. However, the absence of baseline activity data means that any such campaign must begin with de novo synthesis and primary screening; the compound cannot be deployed as a validated starting point [1]. Procurement is justified only for exploratory medicinal chemistry, not for target validation or mechanistic studies.

Chemical Probe Development Requiring Full Characterization

Given the complete absence of published biological or physicochemical data, this compound is unsuitable for immediate use as a chemical probe [1]. However, if a research group is willing to invest in full characterization—including potency determination, selectivity profiling, solubility measurement, and cellular target engagement assays—the compound could emerge as a novel probe for an as-yet unidentified target. Procurement in this context should be accompanied by a commitment to generate and publish the missing data, thereby contributing to the public knowledge base [2].

Negative Control or Inactive Analog in SAR Studies

In principle, this compound could serve as a negative control in structure–activity relationship (SAR) studies if experimental data demonstrate that it lacks activity against a target of interest while closely related analogs are active [1]. However, no such data currently exist. Until inactivity is experimentally confirmed, this compound cannot be reliably used as a negative control. Researchers should consider characterized inactive analogs from published chemotypes instead.

Analytical Reference Standard for Method Development

If supplied with a certificate of analysis specifying purity (≥95%), identity (NMR, HRMS), and storage conditions, this compound could serve as an analytical reference standard for LC-MS or HPLC method development targeting benzamide–pyridazine derivatives [1]. Its distinctive molecular weight (445.52 g/mol) and chromophoric properties (aromatic and heterocyclic rings) make it suitable for UV and MS detection. However, procurement should be contingent on the vendor providing adequate characterization documentation, without which the material's identity and purity cannot be verified [1].

Quote Request

Request a Quote for 3,4-dimethoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.